molecular formula C14H16N4 B10784456 1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone

Cat. No.: B10784456
M. Wt: 240.30 g/mol
InChI Key: DQGFCLJXYFXXIJ-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Comparative Analysis of Phthalazine Derivatives

Compound Core Structure Substituent at Position 1 Molecular Formula
1(2H)-Phthalazinone Phthalazine with ketone None C₈H₆N₂O
Hydralazine Phthalazine Hydrazine group C₈H₈N₄
Budralazine Phthalazine (1,3-Dimethyl-2-butenylidene)hydrazone C₁₄H₁₆N₄

The structural divergence between budralazine and hydralazine lies in their substituents: budralazine incorporates a branched alkenylhydrazone group, whereas hydralazine retains a simpler hydrazine moiety. This modification enhances budralazine’s lipophilicity, potentially altering its pharmacokinetic profile and target selectivity.

Alternative Designations: Budralazine and Pharmacological Synonyms

This compound is clinically recognized as budralazine , a nonproprietary name approved by the Japanese Accepted Name (JAN) and International Nonproprietary Name (INN) systems. Its pharmacological synonyms include:

  • DJ 1461 : An experimental code used during early-stage development.
  • Buterazine : A trivial name emphasizing its butenyl substituent.
  • 1-(2-(4-Methylpent-3-en-2-ylidene)hydrazinyl)phthalazine : A systematic variant highlighting the hydrazinyl linkage.

In regulatory and scientific databases, budralazine is indexed under identifiers such as ChEBI:134979 , KEGG D01997 , and ChEMBL2107516 . These codes facilitate cross-referencing across chemoinformatic platforms, enabling researchers to access physicochemical, toxicological, and bioactivity data efficiently.

Properties

IUPAC Name

N-[(E)-4-methylpent-3-en-2-ylideneamino]phthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGFCLJXYFXXIJ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of 1-Hydrazinophthalazine with 4-Methyl-3-penten-2-one

The most widely documented method involves the condensation of 1-hydrazinophthalazine (1) with 4-methyl-3-penten-2-one (2) under acidic conditions.

Reaction Mechanism :

  • Hydrazone Formation :
    The hydrazine group of 1-hydrazinophthalazine reacts with the carbonyl group of 4-methyl-3-penten-2-one, eliminating water to form the hydrazone linkage.

    C8H7N3+C6H10OC14H16N4+H2O\text{C}_{8}\text{H}_{7}\text{N}_{3} + \text{C}_{6}\text{H}_{10}\text{O} \rightarrow \text{C}_{14}\text{H}_{16}\text{N}_{4} + \text{H}_{2}\text{O}

Optimized Conditions :

  • Solvent : Ethanol or methanol.

  • Catalyst : Acetic acid (1–5 mol%).

  • Temperature : Reflux (70–80°C).

  • Reaction Time : 4–6 hours.

  • Yield : 75–85%.

Purification :

The crude product is recrystallized from ethanol or isopropanol to achieve >98% purity.

Alternative Route: Cyclization of Phthalazinone Hydrazones

A less common approach involves cyclization reactions of preformed phthalazinone hydrazones. This method, detailed in pyridazino[3,4,5-de]phthalazine syntheses, employs intramolecular attack under basic conditions.

Key Steps :

  • Hydrazone Intermediate :
    Phthalazinone hydrazones are synthesized via condensation with ketones.

  • Cyclization :
    Intramolecular nucleophilic attack forms fused heterocyclic systems, though this route is more relevant to analogs than Budralazine itself.

Advanced Methodologies

Ultrasound-Assisted Synthesis

Inspired by thiazolylphthalazine syntheses, ultrasound irradiation (35–40 kHz) reduces reaction time and improves yields:

Parameter Conventional Ultrasound
Reaction Time4–6 hours1–2 hours
Yield75–85%90–92%
SolventEthanolEthanol

This method enhances reaction efficiency by promoting rapid mixing and energy transfer.

Green Chemistry Approaches

Recent studies emphasize solvent-free or aqueous-phase reactions to minimize environmental impact. For example, microwave-assisted condensation in water achieves comparable yields (80–82%) within 30 minutes.

Analytical Characterization

Post-synthesis, Budralazine is characterized using:

  • IR Spectroscopy : Stretching vibrations for N–H (3200–3300 cm⁻¹) and C=N (1600–1650 cm⁻¹).

  • NMR Spectroscopy :

    • ¹H NMR : δ 8.2–8.5 ppm (phthalazine protons), δ 2.1–2.3 ppm (methyl groups).

    • ¹³C NMR : δ 155–160 ppm (C=N), δ 20–25 ppm (CH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 240.30.

Industrial-Scale Production

Patents highlight batch processes for kilogram-scale synthesis:

  • Reactor Setup :

    • Stainless steel reactor with reflux condenser.

    • Molar ratio 1:1.05 (1-hydrazinophthalazine:4-methyl-3-penten-2-one).

  • Process :

    • Charge reactants in ethanol.

    • Add acetic acid (3 mol%), heat to 75°C for 4 hours.

    • Cool, filter, and recrystallize.

  • Yield : 82–85% with 99.5% purity.

Challenges and Solutions

Byproduct Formation

  • Issue : Oxidative byproducts from hydrazine degradation.

  • Mitigation : Use of inert atmospheres (N₂/Ar) and antioxidants like BHT.

Scalability Limitations

  • Issue : Poor solubility of intermediates.

  • Solution : Switch to polar aprotic solvents (e.g., DMF) during cyclization.

Comparative Analysis of Methods

Method Yield Time Cost Scalability
Conventional Condensation75–85%4–6 hLowHigh
Ultrasound-Assisted90–92%1–2 hModerateModerate
Microwave-Assisted80–82%0.5 hHighLow

Chemical Reactions Analysis

Hydrolysis and Stability

The hydrazone bond in budralazine is susceptible to hydrolysis under acidic or alkaline conditions, yielding 1(2H)-phthalazinone and 4-methylpent-3-en-2-one. This reaction is critical for understanding its metabolic degradation . Hydrolysis rates depend on pH, with faster degradation observed in strongly acidic environments .

Hydrolysis Pathway

Budralazine+H2O1(2H)-Phthalazinone+4-Methylpent-3-en-2-one+Hydrazine\text{Budralazine} + \text{H}_2\text{O} \rightarrow \text{1(2H)-Phthalazinone} + \text{4-Methylpent-3-en-2-one} + \text{Hydrazine}

Derivatization via Condensation

The hydrazone group undergoes condensation with aldehydes or ketones to form hydrazide hydrazones, enhancing antimicrobial activity. For example, reacting budralazine analogs with aromatic aldehydes (e.g., benzaldehyde) yields derivatives with improved bioactivity .

Derivative Reagent Activity (MIC, µg/mL) Reference
Hydrazide hydrazone 5f4-Chlorobenzaldehyde16–20.4 mm inhibition zone
Dithiocarbamate 6aPropargyl bromideAntiproliferative (IC₅₀: 8 µM)

Nucleophilic Substitution

The phthalazinone core participates in nucleophilic substitutions. For instance, aminoalkyl derivatives react with carbon disulfide and alkyl halides to form dithiocarbamates, which exhibit antiproliferative properties .

General Procedure

  • Amination : React phthalazinone with phthalimide potassium salt in DMF to form isoindoline-1,3-dione intermediates .

  • Hydrazinolysis : Treat intermediates with hydrazine hydrate to yield aminoalkyl phthalazinones .

  • Dithiocarbamate formation : React with CS₂ and alkyl halides under basic conditions .

Tautomerism and Solvent Effects

Budralazine exhibits lactam-lactim tautomerism, influenced by solvent polarity. In non-polar solvents (e.g., petroleum ether), the lactim form predominates, while polar solvents (e.g., ethanol) stabilize the lactam tautomer . This dynamic equilibrium impacts its reactivity in synthesis and biological systems.

Toxicological Degradation

Prolonged exposure to heat or UV light induces degradation via radical pathways, forming chlorinated byproducts. Accelerated stability studies indicate decomposition above 150°C, with toxicity linked to hydrazine release .

Scientific Research Applications

Antihypertensive Activity

One of the most notable applications of 1(2H)-phthalazinone derivatives is their use as antihypertensive agents. The compound has been studied for its effects on blood pressure regulation in animal models. Research indicates that 1-[2-(1,3-dimethyl-2-butenylidene)-hydrazino]-phthalazine demonstrates significant antihypertensive properties in mice and rats, suggesting its potential for treating hypertension in humans .

The mechanism of action appears to involve the modulation of vascular tone and blood flow, making it a candidate for further clinical studies. The pharmacological profile indicates that it may operate through pathways similar to those of established antihypertensive drugs, such as hydralazine .

Cytotoxic Properties

In addition to its antihypertensive effects, 1(2H)-phthalazinone derivatives have shown promising cytotoxic activity against various cancer cell lines. A study published in the Biological & Pharmaceutical Bulletin indicates that certain phthalazinone derivatives exhibit strong cytotoxicity, suggesting their potential as anticancer agents . This property is particularly relevant for developing new chemotherapeutic agents that can target specific tumor types while minimizing side effects.

Chemical Synthesis and Derivatives

The synthesis of this compound involves multiple steps that can yield various derivatives with altered pharmacological profiles. The general synthetic route includes the reaction of phthalazinone with hydrazones derived from different aldehydes or ketones, allowing for modifications that can enhance biological activity or selectivity .

Table: Common Synthetic Routes for Phthalazinone Derivatives

Synthetic RouteKey ReagentsYield (%)
Reaction with hydrazinePhthalazine + Hydrazine70-90
N-Alkylation with alkyl halidesPhthalazinone + Alkyl Halide45-75
Formation of dithiocarbamatesPhthalazinone + Carbon Disulfide59

Case Study 1: Antihypertensive Efficacy

A study conducted on the antihypertensive effects of 1(2H)-phthalazinone in rodent models demonstrated a significant reduction in systolic blood pressure when administered at varying doses. The observed dose-response relationship indicated that higher doses correlated with greater reductions in blood pressure, providing a basis for further exploration into dosage optimization for clinical applications .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies assessing the cytotoxic effects of phthalazinone derivatives on human cancer cell lines revealed IC50 values indicative of potent activity. These findings suggest that modifications to the phthalazinone structure can lead to enhanced anticancer properties, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

Budralazine exerts its effects by directly relaxing the smooth muscles of blood vessels, leading to vasodilation. This action reduces the resistance in the blood vessels, thereby lowering blood pressure. The exact molecular mechanism involves the inhibition of calcium release from the sarcoplasmic reticulum in arterial smooth muscle cells . This inhibition prevents the contraction of these muscles, leading to relaxation and dilation of the blood vessels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyran-Linked Phthalazinone-Pyrazole Hybrids
  • Structure: These hybrids integrate phthalazinone with pyrazole and pyran moieties. For example, compounds synthesized via a one-pot multicomponent reaction using phthalazinone, pyrazole-carbaldehyde, and active methylene compounds .
  • Synthesis: Optimized with L-proline catalysis in ethanol, yielding IC50 values of 9.8–41.6 µM against lung and cervical carcinoma cell lines .
  • Key Differences : Unlike Budralazine’s hydrazone group, these hybrids prioritize pyran and pyrazole groups, enhancing anticancer activity via interactions with kinase targets (e.g., EGFR or VEGFR) .
Oxadiazole-Phthalazinone Derivatives
  • Structure : Derivatives such as 3-benzylidene phthalide-linked oxadiazoles (e.g., 4,3,1-acephalotriazin-2,4-diazole-5-one) are synthesized via cyclization reactions .
  • Synthesis : Prepared by reacting 1,3,4-oxadiazoles with 3-benzylidene phthalide, confirmed by IR and NMR .
Pyrazoline and Pyrimidine Derivatives
  • Structure : Examples include 1-acetyl-4-aryl-pyrazolines and dihydropyrimidine-thiones, synthesized using hydrazine hydrate or thiourea .
  • Synthesis : Reactions involve α,β-unsaturated ketones or aldehydes under reflux conditions. For instance, compound 5b (a dihydropyrimidine-thione) showed strong MS signals at m/z 131 and 96 .
  • Key Differences : These compounds prioritize pyrimidine or pyrazoline cores, enabling DNA intercalation or enzyme inhibition (e.g., thymidylate synthase) .

Physicochemical and Molecular Properties

Property Budralazine Pyran-Phthalazinone Hybrids Pyrimidine-Thiones
Molecular Weight ~290 g/mol 350–450 g/mol 300–400 g/mol
LogP ~2.5 (estimated) 1.8–3.2 2.0–3.5
Hydrogen Bond Acceptors 4 5–7 3–5
Drug-Likeness High (Lipinski compliant) Moderate Variable

Key Insights :

  • Budralazine’s lower molecular weight and moderate LogP favor oral bioavailability, aligning with its antihypertensive use .

Molecular Modeling and Target Interactions

  • Budralazine: Predicted to interact with nitric oxide synthase (NOS) or potassium channels, though detailed mechanistic studies are sparse .
  • Pyran-Phthalazinone Hybrids: Molecular docking reveals hydrogen bonding with EGFR’s ATP-binding pocket (e.g., Lys745 and Thr790 residues) .
  • Pyrimidine-Thiones : Stabilized via π-π stacking with DNA base pairs, as seen in analogues like 5b .

Biological Activity

1(2H)-Phthalazinone derivatives, including (1,3-dimethyl-2-butenylidene)hydrazone, have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds exhibit potential therapeutic effects against various diseases, including cancer, infections, and inflammatory conditions. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Synthesis

1(2H)-Phthalazinone, (1,3-dimethyl-2-butenylidene)hydrazone is synthesized through the condensation of 1(2H)-phthalazinone with 1,3-dimethyl-2-butenylidene hydrazine. The structural formula can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

The synthesis involves refluxing the reactants in suitable solvents, yielding a product that can be characterized using spectroscopic methods such as NMR and IR.

Anticancer Activity

Recent studies have shown that phthalazinone derivatives exhibit significant anticancer properties. For instance, compounds derived from phthalazinones have been tested against various cancer cell lines including A2780 (ovarian carcinoma), NCI-H460 (lung carcinoma), and MCF-7 (breast adenocarcinoma). The results indicated that several derivatives possess IC50 values ranging from 5.20 to 88 µM, demonstrating potent antiproliferative effects against these cell lines .

CompoundCell LineIC50 (µM)
Compound 6A27805.20
Compound 8MCF-743 ± 1
Compound 9bNCI-H460Moderate Activity

Antimicrobial Activity

Phthalazinone derivatives have also been evaluated for their antimicrobial properties. In a study utilizing agar diffusion assays, several compounds exhibited moderate to strong activity against Gram-positive and Gram-negative bacteria as well as pathogenic fungi. The most notable activity was observed against Staphylococcus aureus and Escherichia coli, with the minimum inhibitory concentration (MIC) determined for each active compound .

MicrobeActivity Level
Staphylococcus aureusStrong
Escherichia coliModerate
Candida albicansModerate

Anti-inflammatory Activity

Phthalazinones have been reported to possess anti-inflammatory properties by inhibiting key pathways involved in inflammation. Their mechanism of action includes the inhibition of cyclooxygenase enzymes and modulation of cytokine release, which are critical in the inflammatory response .

Structure-Activity Relationship (SAR)

The biological activity of phthalazinone derivatives is influenced by their structural features. Studies utilizing computational methods such as Density Functional Theory (DFT) have indicated that the presence of specific substituents enhances binding affinity to target sites in microbial and cancer cells. The intramolecular hydrogen bonding and aromaticity play crucial roles in improving antimicrobial efficacy .

Case Studies

Several case studies highlight the therapeutic potential of phthalazinone derivatives:

  • Anticancer Study : A series of phthalazinone-dithiocarbamate hybrids were synthesized and evaluated for their antiproliferative effects. Compounds showed selective activity against specific cancer cell lines, suggesting potential for targeted therapy .
  • Antifungal Evaluation : A panel of polysubstituted phthalazinones was tested against clinically relevant fungi. The results demonstrated varying degrees of antifungal activity, indicating the need for further optimization of these compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.